molecular formula C16H16O2 B14441481 2-(1-Naphthyloxy)-1-cyclohexanone CAS No. 73825-62-4

2-(1-Naphthyloxy)-1-cyclohexanone

Cat. No.: B14441481
CAS No.: 73825-62-4
M. Wt: 240.30 g/mol
InChI Key: XXGVNKBVPMFYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthyloxy)-1-cyclohexanone: is an organic compound that features a naphthyl group attached to a cyclohexanone moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyloxy)-1-cyclohexanone typically involves the reaction of 1-naphthol with cyclohexanone under specific conditions. One common method is the use of phase transfer catalysts to facilitate the reaction between 1-naphthol and cyclohexanone . The reaction is usually carried out at elevated temperatures, around 70°C, using tetra-n-butyl ammonium bromide (TBAB) as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyloxy)-1-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of 2-(1-Naphthyloxy)-1-cyclohexanol.

    Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

2-(1-Naphthyloxy)-1-cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyloxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The naphthyl group may facilitate interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can influence the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthyloxy)-2,3-epoxypropane: Similar structure with an epoxide group instead of a ketone.

    2-(4-Chloro-1-naphthyloxy)methylphenylboronic acid: Contains a boronic acid group and a chlorinated naphthyl group.

Uniqueness

2-(1-Naphthyloxy)-1-cyclohexanone is unique due to its specific combination of a naphthyl ether and a cyclohexanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

73825-62-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-naphthalen-1-yloxycyclohexan-1-one

InChI

InChI=1S/C16H16O2/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,11,16H,3-4,9-10H2

InChI Key

XXGVNKBVPMFYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.